1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Industrial production methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits the synthesis of bacterial cell walls by targeting key enzymes involved in the process . In cancer treatment, it interferes with cell division and induces apoptosis in cancer cells by modulating signaling pathways .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-amine can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antifungal and anticancer properties.
6-Methylbenzothiazole: Used in the synthesis of dyes and pigments.
2-Phenylbenzothiazole: Exhibits significant antimicrobial activity.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and reactivity patterns, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
39650-68-5 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-11(2,12)7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,7,12H2,1-2H3 |
InChI Key |
YCXFYRJKTOCRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC2=CC=CC=C2S1)N |
Origin of Product |
United States |
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